molecular formula C17H18N6OS B2872521 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 578723-44-1

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2872521
CAS RN: 578723-44-1
M. Wt: 354.43
InChI Key: PXGYHZYRVMJZDV-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide group . It also contains a pyridine ring, which is a common structural motif in many natural products and has found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the pyridine ring would likely contribute to the compound’s aromaticity, while the amine, sulfanyl, and acetamide groups would likely be involved in various hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine group might be involved in nucleophilic substitution reactions, while the triazole ring might participate in electrophilic aromatic substitution reactions. The sulfanyl group could also be involved in various redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar amine, sulfanyl, and acetamide groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Antimicrobial Activity

A series of acetamide derivatives have been synthesized, showing significant in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds leverage the 1,2,4-triazole ring system known for a wide range of pharmaceutical activities, including antimicrobial effects. Such derivatives have been studied for their potential in addressing microbial resistance by offering new therapeutic options (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anti-inflammatory and Analgesic Properties

Research on pyrolin derivatives of acetamides, including structures similar to the compound , demonstrated significant anti-exudative activity, which could be beneficial in reducing inflammation and pain. These findings suggest potential applications in developing new anti-inflammatory and analgesic drugs (Chalenko et al., 2019).

Spectroscopic Analysis and Drug Design

Vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, combined with density functional theory, has been applied to similar acetamide molecules. This approach aids in understanding the stereo-electronic interactions, stability, and pharmacokinetic properties, laying the groundwork for drug design and development (Jenepha Mary et al., 2022).

Antimicrobial and Antitumor Activity

Novel derivatives of pyrimidine-triazole linked to acetamide structures have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives have shown promising antitumor activity, indicating their potential in cancer treatment (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-11-5-3-6-12(2)15(11)20-14(24)10-25-17-22-21-16(23(17)18)13-7-4-8-19-9-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGYHZYRVMJZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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